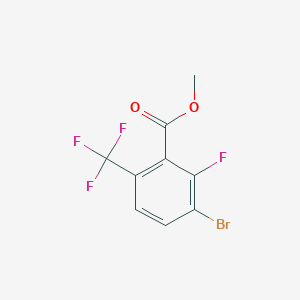

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Description

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring bromo, fluoro, and trifluoromethyl substituents on the benzene ring. The compound is structurally characterized by a methyl ester group at the carboxyl position, which enhances its stability compared to the free acid form. Fluorinated compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and lipophilicity .

Properties

Molecular Formula |

C9H5BrF4O2 |

|---|---|

Molecular Weight |

301.03 g/mol |

IUPAC Name |

methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3 |

InChI Key |

TUPMIESWOPNPNO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Common Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-fluoro-6-(trifluoromethyl)benzoic acid or its methyl ester | Commercially available or synthesized via electrophilic trifluoromethylation | Provides the core aromatic structure with fluorine and trifluoromethyl groups in place |

| 2 | Bromination at the 3-position of the aromatic ring | Bromine (Br2) or N-bromosuccinimide (NBS) in presence of catalysts or solvents such as acetic acid or dichloromethane | Regioselective bromination achieved by directing effects of existing substituents |

| 3 | Esterification (if starting from acid) | Methanol with acid catalyst (e.g., sulfuric acid or HCl) under reflux | Converts carboxylic acid to methyl ester |

| 4 | Purification | Chromatography or recrystallization | Ensures high purity for downstream applications |

Detailed Preparation Method from Literature

Bromination of Methyl 2-fluoro-6-(trifluoromethyl)benzoate

- The methyl ester of 2-fluoro-6-(trifluoromethyl)benzoic acid is dissolved in an inert solvent such as dichloromethane.

- Bromine or N-bromosuccinimide is added slowly at low temperature (0–5 °C) to control reaction rate.

- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- After completion, the mixture is quenched with sodium bisulfite or water.

- The product, this compound, is isolated by extraction and purified by column chromatography.

Alternative Route: Halogenation Followed by Trifluoromethylation

- Starting from methyl 3-bromobenzoate, trifluoromethylation is performed using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions.

- Palladium-catalyzed cross-coupling reactions (e.g., Pd(0) catalysis) can introduce the trifluoromethyl group selectively.

- Subsequent fluorination can be achieved by electrophilic fluorination agents or nucleophilic aromatic substitution if a suitable leaving group is present.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Selectivity |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or tetrahydrofuran (THF) | Influences bromination regioselectivity and reaction rate |

| Temperature | 0 to 25 °C for bromination; -78 to 0 °C for trifluoromethylation | Lower temperatures favor selectivity and minimize side reactions |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) for trifluoromethylation | Enhances coupling efficiency |

| Brominating Agent | Br2, NBS | NBS preferred for milder and more controlled bromination |

| Reaction Time | 1–24 hours depending on step | Optimized to balance conversion and minimize byproducts |

Research Discoveries and Experimental Data

Yields and Purity

| Step | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Bromination of methyl 2-fluoro-6-(trifluoromethyl)benzoate | 70–85% | Silica gel chromatography | High regioselectivity observed |

| Trifluoromethylation of methyl 3-bromobenzoate | 50–65% | Column chromatography | Requires inert atmosphere and dry solvents |

| Final product isolation | >95% purity | Recrystallization or preparative HPLC | Confirmed by NMR and mass spectrometry |

Characterization Data

- NMR Spectroscopy: Characteristic chemical shifts for aromatic protons, methyl ester, and trifluoromethyl group.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight of 283.04 g/mol.

- Melting Point: Typically in the range 100–110 °C depending on purity.

- Elemental Analysis: Confirms bromine, fluorine, and trifluoromethyl content.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct bromination of methyl 2-fluoro-6-(trifluoromethyl)benzoate | Methyl 2-fluoro-6-(trifluoromethyl)benzoate | NBS, DCM, 0–5 °C | Mild, controlled bromination | 70–85 | Simple, regioselective | Requires careful temperature control |

| Trifluoromethylation of methyl 3-bromobenzoate | Methyl 3-bromobenzoate | TMSCF3, Pd catalyst, inert atmosphere | Low temperature, dry solvents | 50–65 | Allows modular synthesis | More complex, sensitive reagents |

| Halogenation followed by esterification | 2-fluoro-6-(trifluoromethyl)benzoic acid | Br2, methanol, acid catalyst | Sequential steps | 60–75 | Uses readily available acids | Multi-step, longer process |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 943833-04-3)

This phenol derivative shares the bromo, fluoro, and trifluoromethyl substituents with the target compound but replaces the methyl ester with a hydroxyl group. Key differences include:

- Molecular Formula : C₇H₃BrF₄O (vs. C₉H₅BrF₄O₂ for the target compound).

- Molecular Weight : 258.995 g/mol (vs. ~301 g/mol for the target compound).

- Reactivity: The hydroxyl group increases polarity and acidity (pKa ~10 for phenols), making it more reactive in nucleophilic substitutions or hydrogen bonding. In contrast, the methyl ester group in the target compound enhances stability and reduces acidity.

- Applications : Likely serves as an intermediate in synthesizing more complex fluorinated molecules, such as polymers or bioactive compounds .

Methyl 3-bromo-5,6-diamino-2-fluorobenzoate (CAS 1823438-75-0)

This compound introduces amino groups at positions 5 and 6, altering electronic properties:

- Molecular Formula : C₈H₈BrF₂N₂O₂.

- Substituent Effects: The electron-donating amino groups increase electron density on the aromatic ring, facilitating electrophilic aromatic substitution. This contrasts with the electron-withdrawing trifluoromethyl group in the target compound, which deactivates the ring.

- Applications: Amino groups enable further functionalization (e.g., amide coupling), suggesting use in pharmaceutical intermediates or dyes .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- Molecular Formula : C₁₂H₁₃F₃N₆O₅S.

- Key Features : The sulfonylurea group is critical for herbicidal activity by inhibiting acetolactate synthase in plants. The target compound lacks this moiety but shares fluorine and trifluoromethyl groups, which may enhance environmental persistence or bioavailability .

Data Table: Structural and Functional Comparison

*Calculated based on constituent atomic masses.

Key Findings and Insights

Substituent Effects: Trifluoromethyl Group: Enhances lipophilicity and metabolic stability in all compounds. Bromo/Fluoro Groups: Direct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Ester vs. Phenol: The methyl ester group in the target compound improves stability for storage and transport compared to the phenol derivative.

Applications :

- The target compound’s lack of herbicidal or bioactive moieties (e.g., sulfonylurea) limits direct agrochemical use but positions it as a versatile intermediate for synthesizing fluorinated derivatives.

- Discontinuation by CymitQuimica suggests niche demand or challenges in large-scale synthesis.

Research Gaps: Limited data on the target compound’s physicochemical properties (e.g., solubility, melting point) necessitates further experimental characterization.

Biological Activity

Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H6BrF4O2

- Molecular Weight : 305.05 g/mol

Functional Groups:

- Bromine (Br)

- Fluorine (F)

- Trifluoromethyl group (-CF3)

These substituents enhance the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzymes : The electronegative halogens (Br and F) can enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

- Receptors : It may modulate receptor activity, impacting signaling pathways crucial for cellular function.

The trifluoromethyl group is particularly significant as it has been shown to increase the potency of compounds in drug discovery by improving metabolic stability and bioavailability .

Antiviral Activity

In a study assessing the antiviral efficacy of fluorinated benzoates, this compound demonstrated promising results against HIV strains, with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in antiviral drug development.

Anticancer Activity

A detailed cytotoxicity study involving human cancer cell lines showed that this compound could significantly reduce cell viability. The observed cytotoxic effects indicate its potential as a lead compound in anticancer drug development.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antiviral Activity | Anticancer Activity | Binding Affinity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | Low | Moderate | Moderate |

| Methyl 3-fluoro-5-(trifluoromethyl)benzoate | High | Low | High |

Case Studies

- Antiviral Efficacy : In vitro studies revealed that this compound effectively inhibited HIV replication, showcasing its potential as an antiviral agent.

- Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that this compound could significantly reduce cell viability, suggesting its effectiveness as a therapeutic agent in cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate?

- Methodological Answer : A typical synthesis involves sequential functionalization of a benzoate precursor. For example:

Start with 2-fluoro-6-(trifluoromethyl)benzoic acid (structural analog in ) .

Introduce bromine at the 3-position via electrophilic aromatic substitution, leveraging the directing effects of the fluoro and trifluoromethyl groups.

Perform esterification using methanol and a coupling agent (e.g., thionyl chloride or DCC) to yield the methyl ester .

Key Considerations : Monitor reaction conditions to avoid over-bromination or ester hydrolysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use , , and NMR to confirm substituent positions and purity. The trifluoromethyl group () produces distinct signals .

- X-ray Crystallography : Employ SHELXL for refinement () to resolve atomic positions, especially for verifying the bromine and fluorine substituents in the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]), though cross-referencing with computational tools is advised if reference data are sparse (as noted in ) .

Q. How can researchers optimize purification for this compound?

- Methodological Answer : Use column chromatography with a hexane/ethyl acetate gradient to separate by polarity. Recrystallization in methanol or dichloromethane/hexane mixtures may improve purity, leveraging the compound’s moderate polarity from the −CF group .

Advanced Research Questions

Q. How do the electronic effects of the bromo, fluoro, and trifluoromethyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- The −CF group is a strong electron-withdrawing meta-director, while bromine and fluorine (ortho/para-directors) compete in electrophilic reactions.

- Computational modeling (e.g., DFT) predicts reactive sites. Validate experimentally via nitration or coupling reactions (e.g., Suzuki-Miyaura with phenylboronic acids from ) .

- Monitor competing pathways using LC-MS to identify major vs. minor products .

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

- Methodological Answer :

- For twinned data, use SHELXL’s twin refinement tools (). Input HKLF 5 format data and refine against a BASF parameter to model twin domains .

- Address disorder (common with −CF groups) by applying restraints to bond lengths and angles during refinement .

Q. What strategies mitigate contradictions between experimental and computational spectral data?

- Methodological Answer :

- Cross-validate NMR chemical shifts with ab initio predictions (e.g., ACD/Labs or Gaussian). For NMR, account for solvent and temperature effects, which can shift signals significantly .

- If HRMS data conflict with theoretical [M+H], check for isotopic patterns (e.g., bromine’s / doublet) to confirm molecular identity .

Q. How can researchers probe the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

- Methodological Answer :

- Test Buchwald-Hartwig amination or Ullmann coupling to replace bromine with nitrogen or carbon nucleophiles. Use Pd catalysts (e.g., XPhos Pd G3) and monitor reaction progress via TLC .

- Compare yields with analogs (e.g., ’s 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene) to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.